Bromocyclopropane

Description

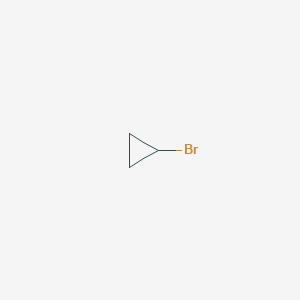

Bromocyclopropane (C₃H₅Br) is a halogenated cyclopropane derivative characterized by a strained three-membered ring and a bromine substituent. Its synthesis primarily involves the Hunsdiecker reaction, where silver cyclopropanecarboxylate reacts with bromine in solvents like dichlorodifluoromethane or tetrachloroethane, yielding 41–56% product purity . Improved methods report up to 60% yield using mercury oxide and tetrachloroethane, emphasizing safety and scalability . This compound is light-sensitive and reacts readily under intense laser fields, undergoing dissociative ionization (DI) and Coulomb explosion (CE) via C–Br bond cleavage .

Properties

IUPAC Name |

bromocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXYJYDRLBPHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063418 | |

| Record name | Cyclopropane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclopropyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4333-56-6 | |

| Record name | Bromocyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropane, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocyclopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropane, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromocyclopropane can be synthesized through several methods:

Hunsdiecker Reaction: This method involves the reaction of silver cyclopropanecarboxylate with bromine in dichlorodifluoromethane at low temperatures, yielding this compound.

Cyclopropanation of Alkenes: Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of an organosilicon reductant can produce this compound.

Decomposition of Peroxides: The decomposition of the peroxide of cyclopropanecarboxylic acid in the presence of carbon tetrabromide also yields this compound.

Industrial production methods typically involve the Hunsdiecker reaction due to its relatively straightforward procedure and moderate yields.

Chemical Reactions Analysis

Thermal Isomerization

Upon heating, bromocyclopropane undergoes isomerization to form alkenyl bromides. The major products are 1-bromopropene and 3-bromopropene , resulting from ring-opening and hydrogen shifts .

| Temperature | Products | Yield Distribution |

|---|---|---|

| 100–150°C | 1-Bromopropene | ~50% |

| 3-Bromopropene | ~50% |

Grignard Reagent Formation and Cross-Coupling Reactions

Reaction with magnesium in diethyl ether generates cyclopropylmagnesium bromide, albeit with low efficiency:

| Reaction Conditions | Yield | Byproducts |

|---|---|---|

| Diethyl ether, 25°C, 2 hours | 25–30% | Cyclopropane (~20%) |

The Grignard reagent participates in palladium-catalyzed cross-coupling reactions with aryl halides to form arylcyclopropanes. For example:

This method tolerates functional groups like esters and nitriles, achieving yields up to 85% .

Unimolecular Decomposition

High-energy this compound (formed via nuclear recoil bromine) decomposes through two pathways :

-

Dehydrobromination :

-

Radical Formation :

\text{CH}_2\text{CHCH}_2^{80}\text{Br}\rightarrow \text{CH}_2^{80}\text{Br}\cdot \(\text{trapped as CH}_2^{80}\text{BrI with I}_2)

| Pathway | Excitation Energy | Major Product |

|---|---|---|

| 80Br-for-H substitution | >4 eV | CH₂CHCH₂Br |

| 80Br-for-Br substitution | 2–4 eV | CH₂Br· (stabilized) |

Nucleophilic Substitution

This compound undergoes SN2 reactions with strong nucleophiles. For example, reaction with sodium ethoxide yields cyclopropanol:

Photochemical Reactions

Under UV light, this compound undergoes homolytic C–Br bond cleavage, generating cyclopropyl radicals. These radicals dimerize or react with scavengers like I₂:

Scientific Research Applications

Chemical Properties and Reactivity

- Solubility : BCP is soluble in organic solvents such as chloroform and methanol but insoluble in water .

- Reactivity : The strain in the cyclopropane ring makes it highly reactive, allowing for various substitutions and eliminations.

Applications in Organic Synthesis

3.1 Intermediate in Pharmaceutical Synthesis

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals. For instance, it has been employed in the synthesis of cyclopropyl-containing compounds that exhibit biological activity .

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Name | Application | Reference |

|---|---|---|

| Cyclopropylcarboxylic acids | Anti-inflammatory agents | |

| Cyclopropyl ethers | Anticancer agents | |

| Cyclopropyl amines | Antidepressants |

3.2 Agrochemical Applications

BCP is also utilized in the agrochemical sector, particularly in the development of herbicides and insecticides. Its ability to form stable intermediates aids in creating compounds with enhanced efficacy against pests .

Mechanistic Studies

Recent studies have focused on understanding the mechanistic pathways involving this compound:

- Photodissociation Studies : Research has shown that BCP can undergo photodissociation under UV light, leading to the formation of reactive radicals such as cyclopropyl and allyl radicals. This process is significant for developing photochemical reactions that can be harnessed in synthetic chemistry .

- Nucleophilic Substitution Reactions : BCP has been studied for its nucleophilic substitution reactions, where it reacts with various nucleophiles to produce substituted cyclopropanes with high diastereoselectivity .

Case Studies

5.1 Synthesis of Chiral Compounds

A study demonstrated the use of bromocyclopropanes to synthesize chiral compounds through nucleophilic substitution reactions with alcohols. The reaction conditions were optimized to achieve high yields and selectivity, showcasing BCP's utility in producing enantiomerically enriched products .

5.2 Mechanism-Driven Elaboration

Another case involved a mechanism-driven elaboration where BCP was utilized to develop enantioselective bromocyclopropanation reactions using dibromomethylzinc bromide. This method allowed for the efficient formation of bromo-substituted cyclopropanes with excellent yields and selectivity, highlighting its significance in asymmetric synthesis .

Mechanism of Action

The mechanism of action of bromocyclopropane involves its reactivity as a brominated cyclopropane. The strained three-membered ring structure makes it highly reactive, allowing it to participate in various chemical reactions. The bromine atom can be easily substituted by nucleophiles, leading to the formation of new compounds .

Comparison with Similar Compounds

Thermodynamic Stability

Density functional theory (DFT) studies reveal distinct thermodynamic properties for halogenated cyclopropanes (C₃H₅X, X = F, Cl, Br):

| Compound | Enthalpy of Reaction (kcal/mol) | Free Energy of Reaction (kcal/mol) |

|---|---|---|

| Fluorocyclopropane | -108.5 | -109.0 |

| Chlorocyclopropane | -28.75 | -11.77 |

| Bromocyclopropane | -10.99 | -11.77 |

This compound exhibits the highest enthalpy and free energy among halocyclopropanes, indicating lower thermodynamic stability compared to fluorocyclopropane but greater stability than chlorocyclopropane .

Reactivity in Intense Laser Fields

Under femtosecond laser fields (8.0×10¹³–2.0×10¹⁴ W/cm²), this compound undergoes:

- Dissociative Ionization (DI): Low kinetic energy release (KER ≤ 4 eV) from BCP⁺ fragmentation.

- Coulomb Explosion (CE): High KER (≥ 8 eV) via BCP²⁺ repulsion, producing ions like Br⁺, CH₂Br⁺, and C₃H₅⁺ .

In contrast, chlorocyclopropane and fluorocyclopropane show weaker C–X bond dissociation under similar conditions due to higher bond dissociation energies (C–F > C–Cl > C–Br) .

Stability and Handling

- This compound: Light-sensitive; requires storage in amber glass. Reacts explosively with strong bases .

- Fluorocyclopropane: Chemically inert; stable under ambient conditions.

- Chlorocyclopropane: Moderately stable but prone to hydrolysis.

Research Findings and Data Tables

Bond Cleavage Pathways in Laser Fields

| Fragment Ion | Kinetic Energy Release (KER) | Mechanism |

|---|---|---|

| Br⁺ | 8–12 eV | Coulomb Explosion |

| CH₂Br⁺ | 5–8 eV | Dissociative Ionization |

| C₃H₅⁺ | 3–5 eV | Ring-opening DI |

Angular distributions confirm alignment with laser polarization during CE, highlighting directional fragmentation .

Biological Activity

Bromocyclopropane is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a three-membered cyclopropane ring with a bromine atom attached to one of the carbon atoms. This structural configuration imparts significant strain to the molecule, making it reactive and capable of undergoing various chemical transformations. The reactivity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions, which are essential for its biological activity.

Biological Activities

This compound derivatives have been investigated for several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound derivatives exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, preliminary evaluations indicated that certain cyclopropane-fused heterocycles derived from bromocyclopropanes demonstrated significant antimicrobial properties .

- Anticancer Activity : Research has highlighted the potential of this compound derivatives in cancer therapy. For example, compounds synthesized from bromocyclopropanes were tested against HeLa cancer cells, revealing notable antiproliferative effects. The mechanism underlying this activity may involve the induction of apoptosis in cancer cells .

- Anticonvulsant and Antipsychotic Properties : Some studies suggest that this compound derivatives may possess anticonvulsant and antipsychotic properties, contributing to their potential as therapeutic agents in neurological disorders .

The biological activity of this compound is largely influenced by its ability to interact with various biological targets. The following mechanisms have been identified:

- Nucleophilic Substitution : Bromocyclopropanes can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as alcohols or amines. This transformation can lead to the formation of biologically active compounds with enhanced therapeutic profiles .

- Formation of Heterocycles : The reactivity of bromocyclopropanes allows for the synthesis of complex heterocycles that can interact with biological macromolecules. These heterocycles may exhibit improved selectivity and potency against specific targets in disease pathways .

Table 1: Summary of Biological Activities of this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.